2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene
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Overview
Description
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoroethoxy Group: This step involves the reaction of a suitable alcohol with a difluoromethylating agent, such as chlorodifluoromethane, under basic conditions to form the difluoroethoxy group.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The ethynyl group can participate in covalent bonding with target proteins, potentially leading to the inhibition of enzymatic activity . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the ethynyl and methoxy groups.
Hexakis(2,2-difluoroethoxy)phosphazene: Contains multiple difluoroethoxy groups but has a different core structure.
Flurothyl: Contains difluoroethoxy groups but is used as a convulsant rather than for synthetic applications.
Uniqueness
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-ethynyl-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-3-8-5-4-6-9(14-2)11(8)15-7-10(12)13/h1,4-6,10H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLHPFLBPOGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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